molecular formula C15H17BrClNO B1377917 {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride CAS No. 1375474-32-0

{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride

Cat. No. B1377917
M. Wt: 342.66 g/mol
InChI Key: YLHDZLUKWFPSPX-UHFFFAOYSA-N
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Description

“{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the CAS number 1375474-32-0 . It has a molecular weight of 342.66 and a molecular formula of C15H17BrClNO .


Synthesis Analysis

The synthesis of amines like “{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .


Chemical Reactions Analysis

The chemical reactions involving “{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride” would depend on the specific conditions and reactants involved. Amines like this can participate in a variety of reactions, such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .


Physical And Chemical Properties Analysis

“{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride” has a molecular weight of 342.66 and a molecular formula of C15H17BrClNO . Detailed physical and chemical properties such as boiling point and storage conditions are not available .

Scientific Research Applications

Synthetic Methodologies and Intermediates

The compound {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride is potentially involved in synthetic organic chemistry, particularly in the synthesis of complex molecules. While the exact studies on this compound are not directly available, research on related halogenated compounds and methodologies provide insights into its potential applications. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory drugs, demonstrates the importance of halogenated intermediates in pharmaceutical manufacturing. The synthesis involves cross-coupling reactions and diazotization processes, highlighting the role of brominated compounds in constructing biologically active molecules (Qiu et al., 2009).

Potential for Biological Activity

While specific studies on {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride's biological activities are not found, the investigation of similar structures can offer some predictions. Compounds with bromine and aromatic units have been studied for various biological activities, including antimicrobial and anticancer properties. For example, hydroaminomethylation of oleochemicals, a process that could be related to the modification of similar compounds, shows how functionalization of molecules can lead to bioactive materials with potential applications in polymer chemistry and as bio-based surface-active agents (Vanbésien et al., 2018).

Environmental Persistence and Toxicity

The environmental fate and toxicity of brominated compounds, including potential degradation products of the discussed compound, are of concern. The sources, fate, and toxicity of chemical warfare agent degradation products review include brominated compounds, providing a context for understanding the environmental persistence and potential health effects of related brominated aromatic compounds. Such information is crucial for assessing the risks associated with the use and disposal of these chemicals (Munro et al., 1999).

Safety And Hazards

The safety and hazards associated with “{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride” are not specified in the available data . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

1-(3-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO.ClH/c1-17-10-13-8-5-9-14(16)15(13)18-11-12-6-3-2-4-7-12;/h2-9,17H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHDZLUKWFPSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride

CAS RN

1375474-32-0
Record name Benzenemethanamine, 3-bromo-N-methyl-2-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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